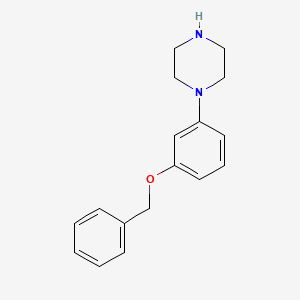

1-(3-(Benzyloxy)phenyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multi-step organic reactions. For instance, compounds with a benzotriazole moiety were synthesized starting from o-methoxyphenylpiperazines and demonstrated affinity for 5-HT1A and 5-HT2 receptors . Another study synthesized a series of piperazine compounds by starting from 2-acetylfuran and proceeding through Claisen Schmidt condensation, followed by cyclization and Mannich’s reaction . These methods highlight the versatility in synthesizing piperazine derivatives, which can be tailored to produce compounds with desired biological activities.

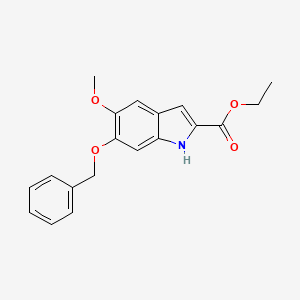

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial in determining their biological activity. X-ray crystallography is often used to confirm the structure of synthesized compounds, as seen in the study of 1-benzhydryl-4-phenylmethane sulfonyl piperazine . The piperazine ring typically adopts a chair conformation, which can influence the compound's interaction with biological targets. The spatial arrangement of substituents around the piperazine core is also significant, as it affects the compound's ability to bind to receptors or enzymes.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for modifying their structure and enhancing their biological activity. For example, the synthesis of 1,3-dihydro-2H-3-benzazepin-2-ones with a piperazine moiety involved treating intermediates with N-aryl-2-chloroacetamides and acyl chlorides . These reactions are indicative of the chemical reactivity of piperazine derivatives and their potential for chemical modifications to achieve desired pharmacological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetics and pharmacodynamics of the compounds. For instance, the crystal structure of a piperazine derivative with anti-malarial activity was studied to understand the intermolecular interactions that contribute to its stability and activity . Additionally, the fungicidal activity of piperazine-bis(benzoxaborole) was attributed to the presence of the heterocyclic benzoxaborole system, which is essential for its antifungal action .

Aplicaciones Científicas De Investigación

Anticancer Activity

- A heterocyclic compound structurally similar to 1-(3-(Benzyloxy)phenyl)piperazine showed potential anticancer activities against human bone cancer cell lines, suggesting a role in cancer treatment research (Lv et al., 2019).

Antifungal Activity

- Piperazine derivatives, including those similar to 1-(3-(Benzyloxy)phenyl)piperazine, demonstrated significant antifungal activity, surpassing standard antibiotics in some cases (Wieczorek et al., 2014).

Antidepressant Potential

- Piperazine compounds have been studied for their antidepressant and anxiolytic properties. This suggests potential applications of 1-(3-(Benzyloxy)phenyl)piperazine in neuropsychiatric disorder treatments (Brito et al., 2018).

Analgesic and Anti-inflammatory Properties

- Some piperazine derivatives, related to 1-(3-(Benzyloxy)phenyl)piperazine, displayed notable analgesic and anti-inflammatory activities in preclinical studies (Köksal et al., 2007).

Antimuscarinic Activity

- Certain piperazine compounds have shown promising antimuscarinic activities, potentially useful in treating conditions like urinary incontinence (Kaiser et al., 1993).

Anti-malarial Properties

- Piperazine derivatives have been investigated for their anti-malarial activities, highlighting another potential area of application for 1-(3-(Benzyloxy)phenyl)piperazine (Cunico et al., 2009).

Antipsychotic Drug Development

- Piperazine derivatives have been explored as key components in the development of atypical antipsychotics, indicating their relevance in psychiatric medication research (Bolós et al., 1996).

Antibacterial and Biofilm Inhibitory Activities

- Novel piperazine derivatives have shown potent antibacterial efficacy and biofilm inhibition activities, suggesting a role in combating bacterial infections (Mekky & Sanad, 2020).

Hypolipidemic Activity

- Piperazine analogs have demonstrated significant hypolipidemic activity in animal studies, indicating potential for treating hyperlipidemia (Ashton et al., 1984).

Synthesis and PET Imaging Applications

- Piperazine compounds have been used in the synthesis of radioligands for PET imaging, contributing to diagnostic imaging research (Gao et al., 2005).

Propiedades

IUPAC Name |

1-(3-phenylmethoxyphenyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O/c1-2-5-15(6-3-1)14-20-17-8-4-7-16(13-17)19-11-9-18-10-12-19/h1-8,13,18H,9-12,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRIXVHNMFIDGKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30572245 |

Source

|

| Record name | 1-[3-(Benzyloxy)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

756751-75-4 |

Source

|

| Record name | 1-[3-(Benzyloxy)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30572245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)

![Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1283011.png)